molecular formula C23H21FN4O4S B2626017 N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005295-30-6

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2626017
CAS No.: 1005295-30-6
M. Wt: 468.5
InChI Key: LPHBBTCSMQEGTM-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a thiazole core linked to a 4-(4-fluorophenyl)piperazine moiety via a 2-oxoethyl group. The benzo[d][1,3]dioxole (benzodioxole) ring is attached as a carboxamide substituent at the 2-position of the thiazole.

Properties

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4S/c24-16-2-4-18(5-3-16)27-7-9-28(10-8-27)21(29)12-17-13-33-23(25-17)26-22(30)15-1-6-19-20(11-15)32-14-31-19/h1-6,11,13H,7-10,12,14H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHBBTCSMQEGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine.

    Thiazole Formation: The next step involves the formation of the thiazole ring, which can be achieved by reacting a suitable thioamide with an α-haloketone.

    Coupling Reactions:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties, using reagents such as alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising anticancer activity. For instance:

  • A study involving thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229) .
  • Molecular docking studies suggested that these compounds interact effectively with cancer-related targets, enhancing their potential as therapeutic agents .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against bacterial strains and fungi. For example:

  • A derivative with a thiazole ring exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • These findings indicate that modifications in the piperazine structure can lead to enhanced antimicrobial efficacy.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are multifaceted:

  • Receptor Interaction : The compound acts as an antagonist at neuropeptide Y Y(2) receptors, which are implicated in various physiological processes including appetite regulation and anxiety .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids, which may have therapeutic implications in pain management and neuroprotection .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF7 cells with IC50 values indicating strong activity.
Receptor AntagonismCharacterized the compound as a selective antagonist at Y(2) receptors with implications for treating anxiety disorders.
Antimicrobial EfficacyShowed promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Complexity : Compounds like 's 4 and 5 incorporate pyrazole and triazole rings, which may enhance rigidity but reduce metabolic stability compared to the target compound’s simpler thiazole-benzodioxole framework .

Pivalamide in ’s compound introduces steric bulk, likely reducing solubility but improving proteolytic resistance .

Synthetic Accessibility : The target compound’s synthesis is inferred to involve coupling of a benzodioxole-carboxylic acid with a thiazole-ethyl-piperazine intermediate, akin to methods in (26% yield for Compound 85) . By contrast, reports high yields for triazole-containing analogs, suggesting that heterocycle choice significantly impacts synthetic efficiency .

Research Findings and Implications

The target compound’s benzodioxole may exhibit similar conformational flexibility .

Tautomerism and Stability : While discusses tautomerism in triazole-thiones, the target compound’s amide and oxoethyl groups likely preclude such behavior, favoring a stable keto form .

Spectroscopic Signatures : IR and NMR data from and suggest that the target’s carbonyl (C=O, ~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) would align with typical carboxamide and piperazine vibrations, aiding structural validation .

Biological Activity

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activity. Understanding its biological implications requires a detailed analysis of its pharmacological properties, mechanisms of action, and therapeutic potential. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of multiple functional groups, including:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Thiazole moiety : Associated with anticancer and antimicrobial properties.
  • Benzo[d][1,3]dioxole : May contribute to the compound's ability to interact with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₁₈F N₄O₃S
Molecular Weight394.43 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer activity. For instance, a related thiazole derivative demonstrated IC50 values of less than 20 μM against human cancer cell lines, suggesting that structural modifications can enhance cytotoxicity . The presence of the thiazole ring is critical for the observed activity, as it often participates in interactions with DNA or proteins involved in cell proliferation.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Interaction with Protein Targets : Studies suggest that compounds with similar structures bind to Bcl-2 proteins, which are crucial in regulating apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in related compounds, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Cytotoxicity in Cancer Cell Lines :
    • A study reported that thiazole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Activity :
    • Compounds featuring thiazole rings have shown promise as antimicrobial agents against various pathogens, with some derivatives demonstrating selective toxicity towards bacterial strains .
  • Neuroprotective Effects :
    • Some studies have suggested that piperazine-containing compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

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